molecular formula C6H9N3 B1245066 6-Dimethylamino-2,5-diazafulvene

6-Dimethylamino-2,5-diazafulvene

Cat. No. B1245066
M. Wt: 123.16 g/mol
InChI Key: CPWVWAMQJRNLIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-dimethylamino-2,5-diazafulvene is a member of fulvenes.

Scientific Research Applications

Applications in Organic Synthesis and Medicinal Chemistry

Cyclization and Polycyclic Molecule Formation 6-Dimethylamino-2,5-diazafulvene exhibits reactivity towards Fischer alkenylcarbene and alkynylcarbene complexes, leading to the formation of dihydroimidazo[1,2-a]pyridines and pyrrolo[1,2-a]imidazole carbene complex, among other structures. These reactions are instrumental in the synthesis of imidazopyridines, pyrroloimidazoles, and other polycyclic molecules containing imidazole groups, which are of interest in pharmacological and biological studies (Barluenga et al., 2006).

Formation of “Proton Sponges” The compound participates in [4+2] cycloaddition reactions with symm-tetrazine derivatives to create new “proton sponges” with the diazafluoranthene skeleton. These proton sponges are intriguing for their potential applications in various fields, including materials science and catalysis (Pozharskii et al., 2003).

Reactions with Diazoazoles and Diazonium Salts 6-Dimethylamino-2,5-diazafulvene reacts with diazoazoles and diazonium salts, exhibiting high regioselectivity and reaction rate. This reactivity is pivotal for synthesizing acyclic coupling products and is significant in the field of synthetic organic chemistry (Sadchikova et al., 2017).

Synthesis of Dihydropyrimidines The compound is used in the convergent and stepwise synthesis of 4,6-unsubstituted 5-acyl-2-phenyldihydropyrimidines, serving as an intermediate in the process. This synthesis route is noteworthy in medicinal chemistry for creating compounds with potential biological activities (Nishimura et al., 2016).

properties

Product Name

6-Dimethylamino-2,5-diazafulvene

Molecular Formula

C6H9N3

Molecular Weight

123.16 g/mol

IUPAC Name

1-imidazol-2-ylidene-N,N-dimethylmethanamine

InChI

InChI=1S/C6H9N3/c1-9(2)5-6-7-3-4-8-6/h3-5H,1-2H3

InChI Key

CPWVWAMQJRNLIU-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=C1N=CC=N1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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